molecular formula C16H11ClN2O3S B2623480 Methyl 2-(3-chlorobenzamido)benzo[d]thiazole-6-carboxylate CAS No. 303796-75-0

Methyl 2-(3-chlorobenzamido)benzo[d]thiazole-6-carboxylate

Cat. No. B2623480
CAS RN: 303796-75-0
M. Wt: 346.79
InChI Key: ORAPWZMBBURCPU-UHFFFAOYSA-N
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Description

Methyl 2-(3-chlorobenzamido)benzo[d]thiazole-6-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the family of benzo[d]thiazole derivatives, which have been found to possess various biological activities.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that Methyl 2-(3-chlorobenzamido)benzo[d]thiazole-6-carboxylate may also target Mycobacterium tuberculosis.

Mode of Action

Benzothiazole derivatives have been reported to inhibit the growth of mycobacterium tuberculosis . Therefore, it is plausible that this compound may interact with key proteins or enzymes in the bacterium, leading to inhibition of bacterial growth.

Biochemical Pathways

Given the reported anti-tubercular activity of benzothiazole derivatives , it is plausible that this compound may affect pathways crucial for the survival and replication of Mycobacterium tuberculosis.

Result of Action

Benzothiazole derivatives have been reported to inhibit the growth of mycobacterium tuberculosis , suggesting that this compound may have similar effects.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 2-(3-chlorobenzamido)benzo[d]thiazole-6-carboxylate in lab experiments is its relatively simple synthesis method. Another advantage is its broad range of biological activities, which makes it a versatile compound for studying various cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on Methyl 2-(3-chlorobenzamido)benzo[d]thiazole-6-carboxylate. Some of these include:
1. Optimization of synthesis method: Further optimization of the synthesis method may lead to improved yields and purity of the compound, making it more suitable for drug development.
2. Mechanistic studies: Further studies are needed to elucidate the exact mechanism of action of this compound and its interaction with specific cellular targets.
3. In vivo studies: In vivo studies are needed to evaluate the efficacy and safety of this compound in animal models, which may lead to its eventual use in clinical trials.
4. Structure-activity relationship studies: Further studies are needed to identify the structural features of this compound that are responsible for its biological activities, which may lead to the development of more potent analogs.
In conclusion, this compound is a promising compound for scientific research due to its potential applications in the field of medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of Methyl 2-(3-chlorobenzamido)benzo[d]thiazole-6-carboxylate involves the reaction of 2-aminobenzo[d]thiazole with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with methyl chloroformate to yield the final product. The reaction scheme and the chemical structure of the compound are shown below:

Scientific Research Applications

Methyl 2-(3-chlorobenzamido)benzo[d]thiazole-6-carboxylate has been found to possess various biological activities, making it a potential candidate for drug development. Some of the research applications of this compound are as follows:
1. Anticancer activity: this compound has shown promising anticancer activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer.
2. Antimicrobial activity: This compound has also exhibited antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
3. Anti-inflammatory activity: this compound has been found to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

methyl 2-[(3-chlorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3S/c1-22-15(21)10-5-6-12-13(8-10)23-16(18-12)19-14(20)9-3-2-4-11(17)7-9/h2-8H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAPWZMBBURCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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